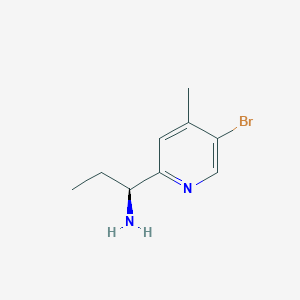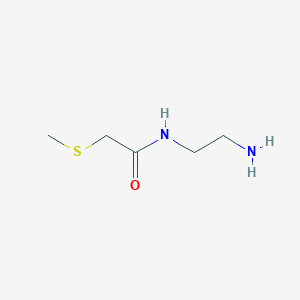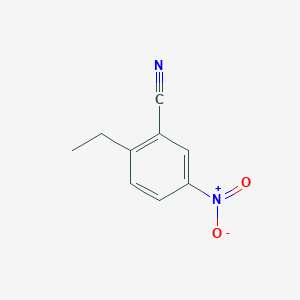
1,4,7-Triazecane trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Triazecane trihydrochloride can be synthesized through the reaction of 1,4,7-Triazacyclononane with hydrochloric acid. The process involves the following steps:
- Dissolve 1,4,7-Triazacyclononane in an appropriate solvent such as water or ethanol.
- Add hydrochloric acid to the solution to form the trihydrochloride salt.
- Isolate the product by evaporating the solvent and recrystallizing the compound from a suitable solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Triazecane trihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkenyl halides to form substituted derivatives such as 1,4,7-tri(3-butenyl)-1,4,7-triazacyclononane and 1,4,7-tri(2-propenyl)-1,4,7-triazacyclononane.
Complexation Reactions: It forms complexes with metal ions, such as lanthanide complexes, which are used in various applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkenyl halides, metal salts, and other electrophiles. Reaction conditions typically involve mild temperatures and solvents like water, ethanol, or other polar solvents .
Major Products Formed
Major products formed from reactions with this compound include substituted triazacyclononane derivatives and metal complexes with high water solubility and rigid C3 symmetric structures .
Scientific Research Applications
1,4,7-Triazecane trihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4,7-Triazecane trihydrochloride involves its ability to form stable complexes with metal ions. The trivalent cyclic amine structure allows it to bind selectively to metal ions, facilitating various chemical reactions and applications. The reversible order-disorder states of cations and anions in the molecule contribute to its dielectric switching properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4,7-Triazecane trihydrochloride include:
- 1,4,7-Triazacyclononane
- 1,4,7-Tri(3-butenyl)-1,4,7-triazacyclononane
- 1,4,7-Tri(2-propenyl)-1,4,7-triazacyclononane
Uniqueness
This compound is unique due to its high-temperature dielectric switching properties and its ability to form stable complexes with metal ions. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H20Cl3N3 |
|---|---|
Molecular Weight |
252.6 g/mol |
IUPAC Name |
1,4,7-triazecane;trihydrochloride |
InChI |
InChI=1S/C7H17N3.3ClH/c1-2-8-4-6-10-7-5-9-3-1;;;/h8-10H,1-7H2;3*1H |
InChI Key |
NQSXYNDZSPJABL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCNC1.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12975933.png)



![7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12975970.png)


![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B12975982.png)

![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one 2,2,2-trifluoroacetate](/img/structure/B12975985.png)

![(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12975997.png)

